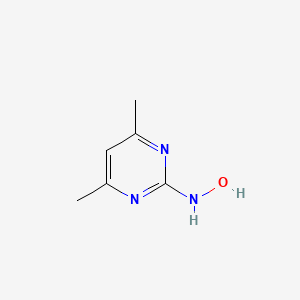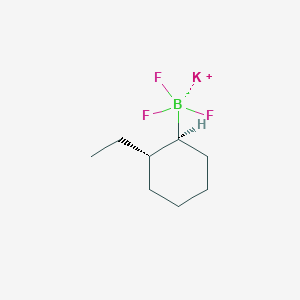
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is part of the broader class of trifluoroborate salts, which are known for their stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate typically involves the reaction of (1S,2S)-2-ethylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions typically involve heating and may require an inert atmosphere to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds.
Applications De Recherche Scientifique
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include the activation of palladium catalysts and the coordination of the trifluoroborate group to the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium ((1S,2S)-2-(benzyloxy)cyclopropyl)trifluoroborate
- Potassium ((1S,2S)-2-(methoxy)cyclohexyl)trifluoroborate
Uniqueness
Potassium ((1S,2S)-2-ethylcyclohexyl)trifluoroborate is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of stereochemically complex molecules.
Propriétés
Formule moléculaire |
C8H15BF3K |
|---|---|
Poids moléculaire |
218.11 g/mol |
Nom IUPAC |
potassium;[(1S,2S)-2-ethylcyclohexyl]-trifluoroboranuide |
InChI |
InChI=1S/C8H15BF3.K/c1-2-7-5-3-4-6-8(7)9(10,11)12;/h7-8H,2-6H2,1H3;/q-1;+1/t7-,8-;/m0./s1 |
Clé InChI |
JQGOHYOSTKGOOG-WSZWBAFRSA-N |
SMILES isomérique |
[B-]([C@H]1CCCC[C@@H]1CC)(F)(F)F.[K+] |
SMILES canonique |
[B-](C1CCCCC1CC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


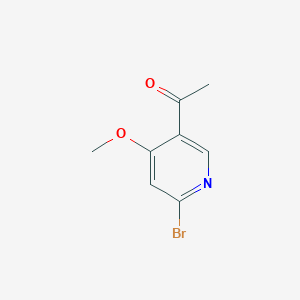
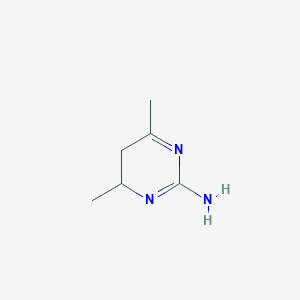
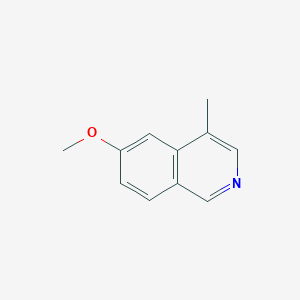
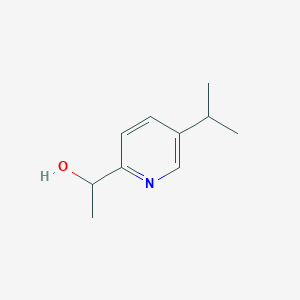
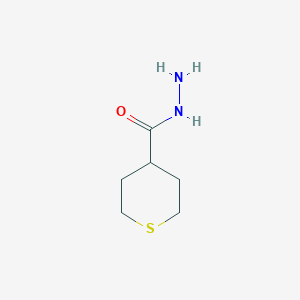
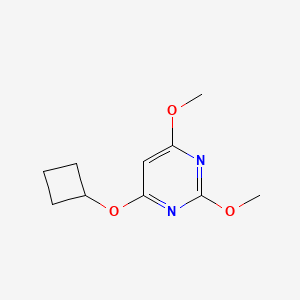
![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)

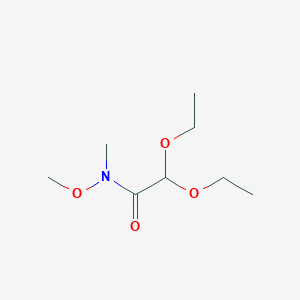
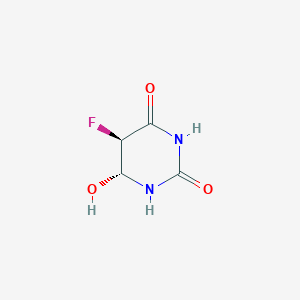
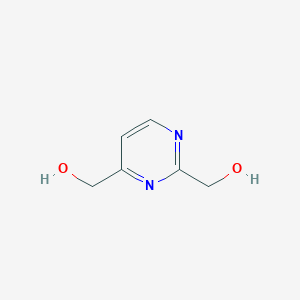
![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)

